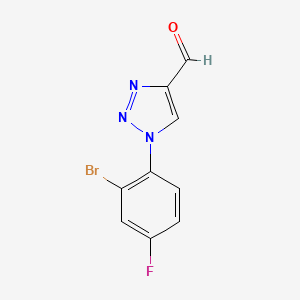

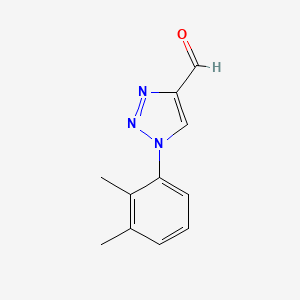

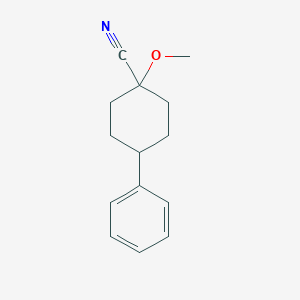

![molecular formula C10H10FN3O B1467357 [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1251235-00-3](/img/structure/B1467357.png)

[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Overview

Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a fluoro-methylphenyl group, which is a phenyl ring (a derivative of benzene) that has a fluorine atom and a methyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would include a 1,2,3-triazole ring attached to a fluoro-methylphenyl group via a methanol linkage . The presence of the fluorine atom could potentially influence the electronic properties of the molecule, and the methyl group could provide steric effects.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity. The triazole ring could contribute to the compound’s aromaticity and potentially its ability to participate in pi stacking interactions .Scientific Research Applications

Drug Discovery

The triazole ring is a common feature in many pharmaceutical compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of the drug. This compound could be used as a building block in the synthesis of new pharmacologically active molecules, potentially leading to the development of new medications .

Antiviral Agents

Compounds with a triazole ring have been shown to possess antiviral properties. The specific substitution pattern on the phenyl ring in this compound could be explored for the development of new antiviral drugs, particularly targeting RNA viruses, as similar structures have shown efficacy against such pathogens .

Anticancer Research

Fluorinated compounds are often used in anticancer research due to their ability to disrupt the growth of cancer cells. The triazole moiety, when incorporated into anticancer agents, can improve the selectivity and potency of the drug. This compound may serve as a precursor in the synthesis of novel anticancer agents .

Supramolecular Chemistry

The triazole ring can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be used in the design of new materials with specific electronic or photonic properties, which are valuable in supramolecular chemistry applications .

Polymer Chemistry

Triazoles are known for their thermal stability and resistance to hydrolysis, making them suitable for incorporation into polymers. This can lead to the creation of new materials with enhanced durability and chemical resistance, useful in various industrial applications .

Chemical Biology and Bioconjugation

The triazole ring can be used in bioconjugation strategies to attach various functional groups to biomolecules. This is particularly useful in chemical biology for the development of targeted drug delivery systems or the creation of diagnostic tools .

Fluorescent Imaging

Compounds containing triazole rings can be fluorescent, making them useful in imaging applications. They can be used as probes to visualize biological processes or to track the distribution of drugs within the body .

Materials Science

The introduction of the triazole ring into materials can alter their properties, such as increasing their density or changing their thermal stability. This compound could be used in the development of new materials with specific desired properties for use in various technological applications .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Triazoles are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects . The exact mechanism of action would depend on the specific targets of this compound in a biological system.

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the broad range of activities associated with triazole derivatives , this compound could have potential applications in various fields, including medicinal chemistry and material science.

properties

IUPAC Name |

[1-(2-fluoro-5-methylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-7-2-3-9(11)10(4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIJKBQSEFSIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

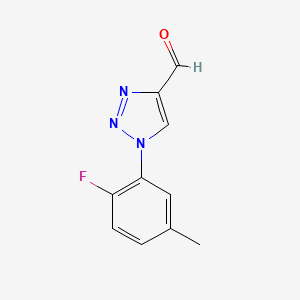

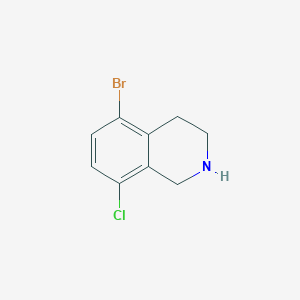

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)

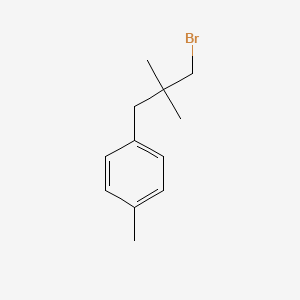

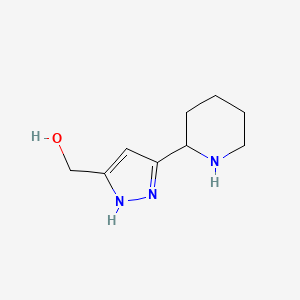

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)

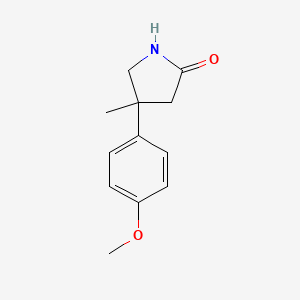

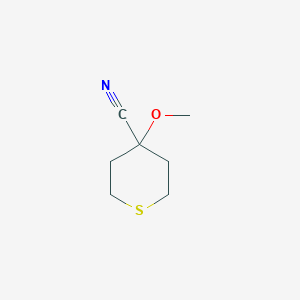

![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)

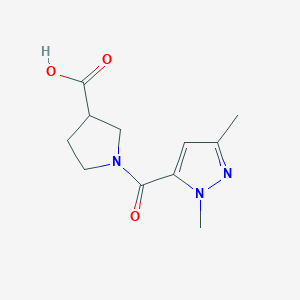

![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)